N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 790232-25-6
VCID: VC11650547
InChI: InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19)
SMILES: C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl
Molecular Formula: C13H16ClN3O5S
Molecular Weight: 361.80 g/mol

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

CAS No.: 790232-25-6

Cat. No.: VC11650547

Molecular Formula: C13H16ClN3O5S

Molecular Weight: 361.80 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide - 790232-25-6

Specification

CAS No. 790232-25-6
Molecular Formula C13H16ClN3O5S
Molecular Weight 361.80 g/mol
IUPAC Name N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide
Standard InChI InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19)
Standard InChI Key RQKXMBRFUVYSQZ-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide, delineates its three primary components:

  • Benzohydrazide core: A benzene ring substituted with a hydrazide group (-CONHNH₂).

  • 2-Chloroacetyl group: A chloro-substituted acetyl moiety (-COCH₂Cl) attached to the hydrazide nitrogen.

  • Morpholine-4-sulfonyl group: A sulfonated morpholine ring (C₄H₈NO₂S) at the benzene ring’s third position.

This trifunctional structure enables diverse reactivity, making the compound a candidate for further derivatization.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Benzohydrazide Preparation:

    • 3-Aminobenzoic acid is converted to 3-aminobenzohydrazide via hydrazine hydrate treatment.

  • Sulfonation:

    • The amine group is sulfonated using morpholine-4-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) to yield 3-(morpholine-4-sulfonyl)benzohydrazide.

  • Chloroacetylation:

    • The hydrazide nitrogen is acylated with 2-chloroacetyl chloride in dimethylformamide (DMF), yielding the final product .

Reaction Conditions:

  • Temperature: Room temperature for sulfonation; 0–5°C for acylation.

  • Solvent: DMF or dichloromethane.

  • Purification: Recrystallization from ethanol or column chromatography .

Research Gaps and Future Directions

Unanswered Questions

  • ADMET Profile: Absorption, distribution, metabolism, excretion, and toxicity data are unavailable.

  • Target Identification: No known targets (e.g., receptors, enzymes) have been validated.

  • In Vivo Efficacy: Preclinical studies in animal models are needed.

Proposed Studies

  • Structure-Activity Relationship (SAR): Modify the chloroacetyl or morpholine group to enhance potency.

  • High-Throughput Screening: Test against libraries of kinases, GPCRs, and ion channels.

  • Crystallography: Resolve the compound’s binding mode with hypothetical targets.

Industrial and Regulatory Considerations

Scalability

Current synthesis routes are lab-scale. Industrial production would require:

  • Process Optimization: Continuous-flow reactors for sulfonation and acylation steps.

  • Cost Reduction: Substitute DMF with greener solvents (e.g., cyclopentyl methyl ether).

Regulatory Status

  • Patent Landscape: No patents specifically claim this compound, but related morpholine sulfonamides are protected in EU and US patents .

  • Safety Data: No MSDS is publicly available; handle as a potential irritant (based on chloroacetyl analogs) .

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